molecular formula C10H14O3 B2616854 (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 64234-14-6

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2616854
CAS RN: 64234-14-6
M. Wt: 182.219
InChI Key: WDODWBQJVMBHCO-QUBYGPBYSA-N
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Description

“(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a complex organic compound . It is a derivative of the 7-oxabicyclo[2.2.1]heptane structure, which is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of this compound could potentially involve a Diels–Alder reaction, a common method for synthesizing bicyclic compounds . A key intermediate of ledipasvir, a similar compound, has been synthesized using a method that involves cheap raw materials and avoids the generation of disubstituted impurities .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 7-oxabicyclo[2.2.1]heptane structure . This structure is characterized by a seven-membered ring with two carbon atoms replaced by an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its bicyclic structure. For instance, a similar compound, 7-oxanorbornane, has been found to generate useful polymers upon oxa ring openings .

Future Directions

The future directions for this compound could potentially involve further exploration of its synthesis and applications. For instance, the 7-oxanorbornane structure, which this compound is derived from, is present in many plants and perfumes, suggesting potential applications in these areas .

Mechanism of Action

Target of Action

It is known that similar compounds have shown interesting biological activity

Mode of Action

It is synthesized via an enantioselective approach involving a formal [4 + 2] cycloaddition reaction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to diverse biological effects . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name

(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODWBQJVMBHCO-QUBYGPBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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